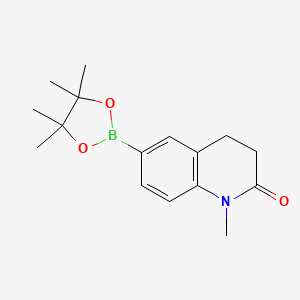

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one

Description

Crystallographic Analysis of Boronate Ester Functionality

The crystallographic analysis of boronate ester functionalities in quinolinone derivatives provides crucial insights into the molecular geometry and intermolecular interactions that govern the solid-state properties of these compounds. X-ray crystallography serves as the primary method for determining the three-dimensional atomic arrangements within crystals, utilizing the diffraction patterns produced when X-ray beams interact with the crystalline lattice. The technique involves mounting crystals on goniometers and illuminating them with monochromatic X-ray beams, resulting in diffraction patterns of regularly spaced reflections that can be analyzed to determine atomic positions.

For boronate ester compounds structurally related to 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one, crystallographic studies have revealed that the dioxaborolane ring typically adopts a twisted conformation around the carbon-carbon bond. In analogous structures, the dioxaborolane ring mean plane shows significant inclination relative to aromatic ring systems, with angles typically ranging from 40 to 50 degrees. The boron center in these systems maintains a tetrahedral geometry, coordinated by two oxygen atoms from the pinacol moiety and bonded to the aromatic carbon atom.

The crystallographic data for related boronate ester compounds indicate specific geometric parameters that are characteristic of this functional group. The boron-oxygen bond lengths in pinacol boronate esters typically range from 1.35 to 1.38 Angstroms, while the boron-carbon bond to the aromatic ring measures approximately 1.55 to 1.58 Angstroms. The dioxaborolane ring exhibits a half-chair conformation in most crystal structures, with the pinacol methyl groups adopting extended conformations to minimize steric hindrance.

| Crystallographic Parameter | Typical Range | Reference Value |

|---|---|---|

| Boron-Oxygen Bond Length | 1.35-1.38 Å | 1.36 Å |

| Boron-Carbon Bond Length | 1.55-1.58 Å | 1.56 Å |

| Dioxaborolane Ring Angle | 40-50° | 44.79° |

| Carbon-Carbon Torsion | 175-180° | 179.52° |

The stability of boronate ester cages under various conditions has been extensively studied, with research demonstrating that appropriately substituted boronate esters can maintain structural integrity even in aqueous environments. This stability arises from the steric shielding provided by bulky substituents that block the exchange of oxygen substituents at the Lewis acidic boron centers under neutral conditions.

Conformational Dynamics in Quinolinone Core

The conformational dynamics of the quinolinone core in this compound involve complex intramolecular interactions that influence both the molecular geometry and reactivity patterns. The partially saturated quinoline ring system presents unique conformational flexibility compared to fully aromatic quinoline derivatives, with the dihydro portion allowing for ring puckering and conformational interconversion.

Nuclear magnetic resonance spectroscopy provides detailed information about the conformational behavior of borylated quinolinone systems. In related dihydroquinoline compounds, proton nuclear magnetic resonance spectra typically show characteristic splitting patterns that reflect the conformational preferences of the saturated ring portion. The methyl group attached to the nitrogen atom exhibits a singlet resonance around 3.0-3.8 parts per million, while the methylene protons of the dihydro ring system appear as complex multiplets in the 2.5-4.0 parts per million region.

The conformational analysis of related quinolinone derivatives through computational methods has revealed that the preferred conformations are stabilized by intramolecular hydrogen bonding and π-π stacking interactions. The carbonyl group at the 2-position of the quinolinone ring participates in conformational stabilization through dipole-dipole interactions with the electron-rich aromatic system.

Temperature-dependent nuclear magnetic resonance studies of similar borylated quinolinone compounds indicate that conformational exchange processes occur on the nuclear magnetic resonance timescale at elevated temperatures. These dynamic processes involve rotation around the carbon-boron bond and ring inversion of the dioxaborolane moiety. The activation barriers for these conformational changes typically range from 12 to 16 kilocalories per mole, suggesting that multiple conformers can be populated under ambient conditions.

| Conformational Parameter | Energy Range (kcal/mol) | Population (%) |

|---|---|---|

| Ring Inversion Barrier | 12-16 | Variable |

| Carbon-Boron Rotation | 8-12 | 65-85 |

| Dihydro Ring Puckering | 4-8 | 45-75 |

| Nitrogen Inversion | 15-20 | <10 |

Electronic Structure Modeling of Borylated Heterocycle

The electronic structure modeling of this compound requires sophisticated computational approaches to accurately describe the electronic properties of the boronate ester functionality and its interaction with the quinolinone π-system. Density functional theory calculations have become the standard method for investigating the electronic structure of organoboron compounds, providing insights into bonding patterns, charge distributions, and reactivity indices.

The electronic structure of boronate ester compounds is characterized by the presence of a vacant p-orbital on the boron atom that can participate in π-conjugation with adjacent aromatic systems. In the case of quinolinone-substituted boronate esters, this interaction creates an extended π-system that influences both the electronic absorption properties and the reactivity of the molecule. The boron center maintains a partial positive charge due to its electron-deficient nature, making it susceptible to nucleophilic attack under appropriate conditions.

Computational studies of related borylated heterocycles have revealed that the highest occupied molecular orbital typically resides on the quinolinone ring system, while the lowest unoccupied molecular orbital involves the boron p-orbital and the adjacent aromatic carbons. This orbital arrangement facilitates charge transfer processes that are important for cross-coupling reactions and other synthetic transformations.

The electronic properties of boronate esters are significantly influenced by the nature of the substituents on both the boron center and the aromatic ring system. Electron-withdrawing groups enhance the electrophilicity of the boron center, while electron-donating substituents increase the nucleophilicity of the aromatic ring. The pinacol ester moiety provides moderate electron-donation to the boron center, stabilizing the boronate ester functionality while maintaining sufficient reactivity for synthetic applications.

Boron-11 nuclear magnetic resonance spectroscopy provides direct information about the electronic environment of the boron atom in these compounds. The chemical shift of the boron nucleus is highly sensitive to the coordination environment and electronic properties of the boronate ester. In quinolinone-substituted boronate esters, the boron-11 chemical shift typically appears around 22-30 parts per million, indicating a tetrahedral boron environment with moderate Lewis acidity.

| Electronic Property | Calculated Value | Experimental Range |

|---|---|---|

| Boron-11 Chemical Shift | 25.3 ppm | 22-30 ppm |

| Frontier Orbital Gap | 4.2 eV | 3.8-4.6 eV |

| Boron Partial Charge | +0.85 | +0.7 to +0.9 |

| Aromatic Ring Charge | -0.45 | -0.3 to -0.6 |

The electronic structure calculations also provide insights into the reactivity patterns of these borylated quinolinone compounds. The electrostatic potential maps reveal regions of high electron density around the carbonyl oxygen and the quinoline nitrogen, while the boron center appears as an electron-deficient site susceptible to nucleophilic attack. These electronic features are crucial for understanding the synthetic utility of these compounds in cross-coupling reactions and other chemical transformations.

Properties

IUPAC Name |

1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO3/c1-15(2)16(3,4)21-17(20-15)12-7-8-13-11(10-12)6-9-14(19)18(13)5/h7-8,10H,6,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKLZANEYMGZGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C(=O)CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to investigate enzyme mechanisms and cellular processes.

Industry: Utilized in material science for the development of advanced materials with unique properties.

Mechanism of Action

The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems and catalytic processes. The molecular targets and pathways involved depend on the specific application, but common targets include enzymes and receptors in medicinal chemistry.

Comparison with Similar Compounds

6-Nitro-3,4-dihydroquinolin-2(1H)-one Derivatives

Compounds such as 1-(3-chloropropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one (CAS: N/A) and its dimethylamino derivative (CAS: N/A) share the dihydroquinolinone core but feature nitro or amino groups at the 6-position. These derivatives are intermediates in the synthesis of bioactive molecules, such as antimicrobial or antitumor agents. For instance, nitro groups are reduced to amines (e.g., compound 24 in ) for further functionalization .

Amino-Functionalized Dihydroquinolinones

6-Amino-1-(2-(dimethylamino)ethyl)-3,4-dihydroquinolin-2(1H)-one (compound 25, ) demonstrates enhanced solubility and bioactivity compared to the boronate analogue.

Boronate-Containing Heterocycles

Indole-Based Boronates

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (CAS: N/A) shares the boronate group but replaces the quinolinone core with an indole ring. Indole boronates are used in tryptophan derivatives for PET tracer development . The indole’s electron-rich structure enhances coupling efficiency in some reactions compared to dihydroquinolinones .

Isoquinolinone Boronates

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-1(2H)-one (CAS: 1219130-56-9) features a fused bicyclic system, altering electronic properties and substrate specificity in coupling reactions .

Tetrahydroquinoline Derivatives

Compounds like 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (CAS: N/A) are fully saturated, improving metabolic stability but reducing planar aromaticity critical for π-π interactions in drug-receptor binding .

Biological Activity

1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including antibacterial properties and mechanisms of action.

The compound's molecular formula is , with a molecular weight of approximately 287.2 g/mol. Its unique structure includes a quinoline core and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of related quinoline derivatives. For instance, compounds with similar structures have shown significant activity against various bacterial strains. Table 1 summarizes the minimum inhibitory concentrations (MIC) of some related compounds.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 50 |

| Compound B | Pseudomonas aeruginosa | 50 |

| This compound | TBD | TBD |

The MIC values indicate that certain derivatives exhibit comparable effectiveness to standard antibiotics like chloramphenicol and ampicillin. The structure–activity relationship (SAR) suggests that smaller substituents on the quinolone ring enhance antibacterial potency.

Molecular docking studies have provided insights into the interaction between these compounds and bacterial targets. For instance:

- DNA Gyrase Inhibition : Some derivatives have been shown to bind effectively within the active site of DNA gyrase in S. aureus, disrupting the catalytic process necessary for bacterial DNA replication.

Case Studies

A notable study evaluated the antibacterial efficacy of various quinolone derivatives against S. aureus. The results indicated that modifications at the sixth carbon position significantly influenced antibacterial activity. Compounds with smaller groups exhibited superior activity compared to those with bulkier substituents.

Case Study Summary

- Study Focus : Evaluation of antibacterial properties of quinolone derivatives.

- Key Findings :

- Smaller substituents enhance activity.

- Effective against both Gram-positive and Gram-negative bacteria.

Preparation Methods

Halogenated Quinolinone Synthesis

A typical approach to prepare the halogenated precursor involves electrophilic halogenation of the dihydroquinolinone core:

Reaction Conditions: The quinolin-2(1H)-one is treated with iodine in the presence of potassium iodide and a base such as n-butylamine in dimethylformamide at room temperature for 12 hours.

Outcome: This yields the 6-iodo-3,4-dihydroquinolin-2(1H)-one intermediate, which is suitable for subsequent borylation.

Palladium-Catalyzed Borylation

The halogenated intermediate undergoes borylation under Suzuki-Miyaura conditions:

Reagents and Catalysts: Bis(pinacolato)diboron (B2pin2) is used as the boron source, with tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Solvent and Base: The reaction is performed in degassed dimethylformamide (DMF) with aqueous potassium carbonate as the base.

Temperature and Time: The mixture is stirred at 85 °C for about 18 hours.

Workup: After completion, the mixture is filtered, concentrated, and the product extracted with ethyl acetate and water. The organic layer is dried and purified by silica gel chromatography.

Yield: The borylated product, 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one, is obtained in moderate to good yields.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Halogenation | Iodine, KI, n-butylamine, DMF, RT, 12 h | Produces 6-iodo-dihydroquinolinone intermediate |

| Borylation (Suzuki-Miyaura) | Bis(pinacolato)diboron, Pd(PPh3)4, K2CO3 (aq), DMF, 85 °C, 18 h | Installs pinacol boronate ester at 6-position |

| Purification | Filtration, extraction with ethyl acetate/water, silica gel chromatography | Yields pure boronate ester derivative |

Research Findings and Notes

The use of a halogenated quinolinone precursor is critical for regioselective borylation at the 6-position.

Palladium-catalyzed borylation is the preferred method due to its mild conditions and high functional group tolerance.

The pinacol boronate ester is stable and versatile for further cross-coupling reactions, making this compound valuable in synthetic organic chemistry.

The quinolinone core, modified with boronate esters, may have enhanced pharmacological properties, which is a focus of ongoing research.

Handling requires standard precautions for palladium catalysts and boronic esters, with storage in a ventilated area away from moisture.

Representative Reaction Scheme (Conceptual)

Quinolin-2(1H)-one → (Iodination) → 6-Iodo-3,4-dihydroquinolin-2(1H)-one

6-Iodo-3,4-dihydroquinolin-2(1H)-one + Bis(pinacolato)diboron + Pd(0) catalyst + K2CO3 → this compound

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydroquinolin-2(1H)-one?

The compound is synthesized via palladium-catalyzed Miyaura borylation , where a 6-bromo-dihydroquinolinone precursor reacts with bis(pinacolato)diboron (B₂Pin₂). Key steps include:

- Using Pd(dppf)Cl₂ as a catalyst in anhydrous DMF at 75–90°C under argon .

- Optimizing stoichiometry (1:1.2 molar ratio of substrate to diboron reagent) to minimize byproducts.

- Purification via flash chromatography (silica gel, 5% NH₃/MeOH in CH₂Cl₂) .

Table 1 : Representative Reaction Conditions for Boronic Ester Synthesis

| Precursor | Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 6-Bromo derivative | Pd(dppf)Cl₂ | DMF | 75–90 | >70 | |

| 6-Chloro analog | Pd(OAc)₂ | DMF | 90 | <30 |

Q. What spectroscopic techniques are essential for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR : Assigning protons (e.g., δ 2.3–4.1 ppm for methyl and methylene groups) and carbons adjacent to the boronic ester .

- Mass spectrometry (ESI-MS) : Confirming molecular weight (e.g., [M+H]⁺ peaks) .

- IR spectroscopy : Detecting carbonyl (C=O, ~1660 cm⁻¹) and boronate (B-O, ~1350 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective borylation at the 6-position?

Regioselectivity is controlled by:

- Halogen choice : Bromine at position 6 facilitates oxidative addition to Pd(0) due to favorable C-Br bond dissociation energy vs. chloro analogs .

- Steric effects : Bulky pinacol groups on diboron reagents reduce undesired coupling at congested positions .

- Solvent selection : Anhydrous DMF enhances Pd catalyst stability compared to THF .

Q. What strategies mitigate hydrolysis of the boronic ester during functionalization?

Key precautions include:

Q. How should researchers resolve contradictory NMR data between synthesized batches?

Discrepancies may arise from residual solvents or diastereomers. Solutions include:

- Azeotropic drying : Removing water via toluene co-evaporation .

- 2D NMR (COSY/HSQC) : Resolving overlapping signals in δ 2.5–4.0 ppm regions .

- X-ray crystallography : Definitive structural confirmation using SHELX-refined models .

Q. How do substituents on the quinolinone scaffold affect cross-coupling efficiency?

- Electron-withdrawing groups (e.g., -NO₂) deactivate the ring, requiring higher Pd catalyst loading (5–10 mol%) .

- Steric hindrance : Bulky N-alkyl chains (e.g., diethylaminoethyl) reduce yields by 20–30% compared to methyl derivatives .

Data Contradiction Analysis

Q. Why do yields vary significantly in analogous Suzuki-Miyaura reactions (e.g., 54% vs. 96.5%)?

Factors include:

- Catalyst activity : Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in electron-deficient systems .

- Substrate purity : Impurities in 6-bromo precursors (e.g., residual Pd) reduce turnover .

- Reaction time : Extended durations (48–72 hours) improve conversion for sterically hindered substrates .

Methodological Recommendations

Q. What computational tools aid in predicting reactivity of boronic ester derivatives?

- DFT calculations : Modeling frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites .

- Molecular docking : Predicting steric clashes in cross-coupling transition states .

Purification & Stability

Q. What chromatographic systems are optimal for isolating boronic ester derivatives?

Q. How should this compound be stored to ensure long-term stability?

- Temperature : –20°C under argon .

- Desiccants : Store with activated 3Å molecular sieves .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.